molecular formula C13H17F3N2O B5394920 N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea

Cat. No. B5394920
M. Wt: 274.28 g/mol
InChI Key: VNXFYYPRWAWORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMPU, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of urea derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea involves the inhibition of various enzymes and ion channels. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to bind to the active site of these proteins, thereby inhibiting their activity. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to affect the lipid bilayer of cell membranes, which can alter the function of ion channels and receptors.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to affect the function of the immune system, including the activation of T cells and the production of cytokines. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to affect the function of the nervous system, including the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its high purity and specificity for various proteins and enzymes. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have low toxicity and is relatively easy to use in lab experiments. However, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has some limitations, including its cost and the need for specialized equipment to synthesize and use the compound.

Future Directions

There are several future directions for N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea research, including the development of more efficient synthesis methods, the identification of new proteins and enzymes that can be targeted by N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea, and the study of the long-term effects of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea on various cell types and organisms. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has potential applications in drug development, and future research may focus on the development of new drugs based on the structure and function of N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea.

Synthesis Methods

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea can be synthesized using various methods, including the reaction of 2-(trifluoromethyl)aniline with ethyl isocyanate followed by the reaction with 1-bromo-3-ethylpropane. Another method involves the reaction of 2-(trifluoromethyl)aniline with ethyl carbamate followed by the reaction with 1-bromo-3-ethylpropane. These methods have been reported in the literature and have been used to synthesize N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea with high purity.

Scientific Research Applications

N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase C, tyrosine kinase, and phospholipase C. N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been used to study the role of various ion channels, including the calcium channel and the potassium channel. Additionally, N-(1-ethylpropyl)-N'-[2-(trifluoromethyl)phenyl]urea has been used to study the function of G protein-coupled receptors.

properties

IUPAC Name

1-pentan-3-yl-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-3-9(4-2)17-12(19)18-11-8-6-5-7-10(11)13(14,15)16/h5-9H,3-4H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXFYYPRWAWORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797471
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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